molecular formula C6H4BrClFN B2795740 2-Bromo-4-(chloromethyl)-5-fluoropyridine CAS No. 1227493-80-2

2-Bromo-4-(chloromethyl)-5-fluoropyridine

Cat. No.: B2795740
CAS No.: 1227493-80-2
M. Wt: 224.46
InChI Key: UXKDZNGVWGODSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(chloromethyl)-5-fluoropyridine: is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms attached to a pyridine ring

Mechanism of Action

The mechanism of action would depend on the specific context in which this compound is used. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Like many halogenated organic compounds, “2-Bromo-4-(chloromethyl)-5-fluoropyridine” could potentially be hazardous. It might be harmful if swallowed, inhaled, or comes into contact with skin. It could also potentially be an eye irritant .

Future Directions

The future research directions for “2-Bromo-4-(chloromethyl)-5-fluoropyridine” could involve exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, or materials science. Further studies could also investigate its reactivity and the types of chemical reactions it can participate in .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)-5-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 4-(chloromethyl)-5-fluoropyridine using bromine or a bromine-releasing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-5-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted pyridines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridines.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(chloromethyl)-1-fluorobenzene
  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Fluoro-4-(chloromethyl)pyridine

Uniqueness

2-Bromo-4-(chloromethyl)-5-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties .

Properties

IUPAC Name

2-bromo-4-(chloromethyl)-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKDZNGVWGODSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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